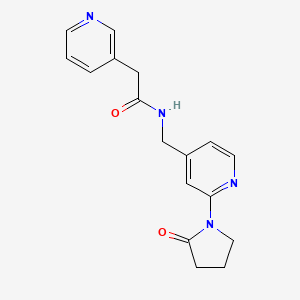
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide, commonly known as OPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPMA is a pyrrolidine derivative that possesses unique chemical and biological properties, making it a promising candidate for drug development and scientific research.
Aplicaciones Científicas De Investigación
Synthetic Routes and Biological Evaluation
Research has explored the synthesis and biological evaluation of compounds structurally related to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide. For instance, a study detailed the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, investigating their potential as opioid kappa agonists. The research identified compounds with potent analgesic effects in mouse models, highlighting their therapeutic potential (Barlow et al., 1991).
Antielectrostatic and Antimicrobial Properties
Another study reported on the reaction of methyl (2-oxo-1-pyrrolidinyl)acetate with (aminomethyl)pyridines, leading to compounds with notable antielectrostatic properties depending on the alkoxymethyl substituent chain length. These compounds also exhibited bactericidal and fungicidal activity, suggesting a range of applications in materials science and pharmacology (Pernak & Drygas, 2000).
Pharmacological Characterization
Further pharmacological characterization of related structures has demonstrated significant selectivity for kappa-opioid receptors, showing potential for treating depression and addiction disorders. Such studies provide insight into the receptor binding and in vivo efficacy of these compounds, laying the groundwork for new therapeutic strategies (Grimwood et al., 2011).
Chemical Transformations and Novel Reactions
Research into chemical transformations has revealed novel reactions, such as the photooxidation of lactams and amides to imides and hydroperoxides, expanding the synthetic toolbox for organic chemists and offering new pathways for the synthesis of complex molecules (Gramain et al., 1979).
Oxidation Reactivity and Dual Inhibition Properties
Studies on oxidation reactivity channels for related compounds have provided valuable information on their chemical behavior under oxidative conditions, with implications for designing molecules with improved stability and reactivity (Pailloux et al., 2007). Additionally, the design and synthesis of molecules acting as dual inhibitors of key enzymes in cancer pathways have been explored, offering insights into their potential as antitumor agents (Gangjee et al., 2000).
Propiedades
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(10-13-3-1-6-18-11-13)20-12-14-5-7-19-15(9-14)21-8-2-4-17(21)23/h1,3,5-7,9,11H,2,4,8,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXGLIZPOUBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


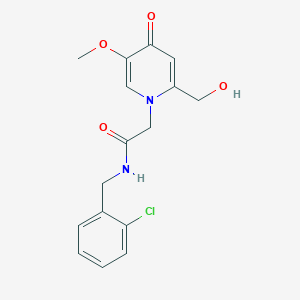
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2875528.png)
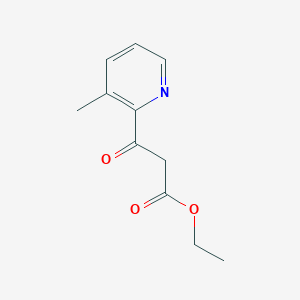
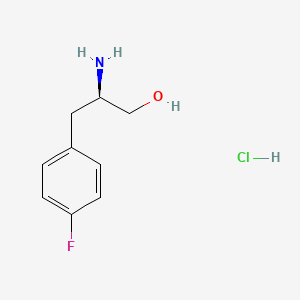
![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)
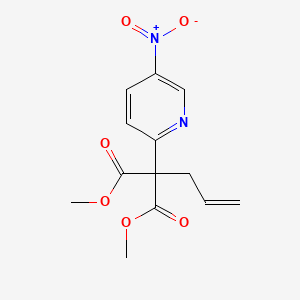
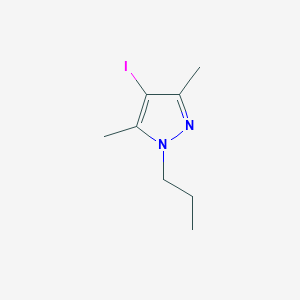
![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)
![N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2875542.png)
![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)
